molecular formula C13H19FN2O B13289285 2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide

2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide

Cat. No.: B13289285
M. Wt: 238.30 g/mol
InChI Key: OCZWNGUMMBGIJR-UHFFFAOYSA-N
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Description

IUPAC Name and Structural Representation

The systematic IUPAC name for this compound is 2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide , which precisely describes its molecular architecture. The structure consists of a five-carbon pentanamide chain with:

  • An amino group (-NH₂) at the second carbon (C2).
  • A methyl group (-CH₃) and a (2-fluorophenyl)methyl group bonded to the nitrogen atom of the amide moiety.

The structural formula can be represented as:
$$ \text{CH₃(CH₂)₂C(NH₂)(CON(CH₃)(CH₂C₆H₃F-2))} $$.

CAS Registry Numbers and Synonyms

The compound and its hydrochloride salt have distinct CAS registry numbers:

  • Free base : CAS 1423025-66-4.
  • Hydrochloride salt : CAS 1423024-72-9.

Common synonyms include:

  • 2-Amino-N-(2-fluorobenzyl)-N-methylpentanamide (free base).
  • This compound hydrochloride (salt form).

Molecular Formula and Weight Variations (Free Base vs. Hydrochloride Salt)

The molecular formula and weight differ between the free base and its hydrochloride salt due to the addition of hydrochloric acid (HCl):

Property Free Base Hydrochloride Salt
Molecular Formula $$ \text{C}{13}\text{H}{19}\text{FN}_2\text{O} $$ $$ \text{C}{13}\text{H}{20}\text{ClFN}_2\text{O} $$
Molecular Weight 238.30 g/mol 274.76 g/mol

The hydrochloride salt forms via protonation of the amino group, introducing a chlorine atom and increasing the molecular weight by 36.46 g/mol (the molar mass of HCl). This modification enhances the compound's solubility in polar solvents, a critical factor in pharmaceutical formulation.

Properties

Molecular Formula

C13H19FN2O

Molecular Weight

238.30 g/mol

IUPAC Name

2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide

InChI

InChI=1S/C13H19FN2O/c1-3-6-12(15)13(17)16(2)9-10-7-4-5-8-11(10)14/h4-5,7-8,12H,3,6,9,15H2,1-2H3

InChI Key

OCZWNGUMMBGIJR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)N(C)CC1=CC=CC=C1F)N

Origin of Product

United States

Preparation Methods

Amide Bond Formation via Coupling Reactions

The core amide bond in the compound is formed by coupling a suitably protected amino acid derivative with an amine bearing the desired N-substituents.

  • Starting Materials:

    • 2-amino pentanoic acid or its derivatives (protected forms such as N-Cbz or N-Fmoc protected amino acids).
    • 2-fluorobenzylamine or N-methyl-2-fluorobenzylamine as the amine component.
  • Coupling Agents:

    • Common peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the carboxyl group for amide bond formation.
  • Procedure:

    • Protect the amino group of the amino acid if necessary (e.g., with Cbz or Fmoc groups).
    • Activate the carboxyl group using the coupling agent in an appropriate solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
    • Add the amine component (N-methyl-2-fluorobenzylamine) under stirring, often with a base like triethylamine to scavenge generated acids.
    • After reaction completion (monitored by TLC or LC-MS), purify the product by flash chromatography or recrystallization.

N-Alkylation of Amides

An alternative or complementary method involves the alkylation of a preformed amide:

  • Method:

    • Starting from 2-amino-N-methylpentanamide, the N-(2-fluorobenzyl) substituent can be introduced via nucleophilic substitution using 2-fluorobenzyl halides (e.g., bromide or chloride) under basic conditions.
  • Conditions:

    • Use of a base such as potassium carbonate or sodium hydride in solvents like DMF or acetonitrile.
    • Controlled temperature to avoid over-alkylation or side reactions.

Protection and Deprotection Strategies

  • Protecting groups (e.g., Cbz, Fmoc) are employed to prevent side reactions on the amino group during coupling or alkylation steps.
  • Deprotection is typically achieved by hydrogenolysis (for Cbz) or base treatment (for Fmoc).

Purification and Characterization

  • Purification is commonly done by silica gel flash chromatography using solvent systems like DCM/methanol mixtures.
  • Characterization includes:

Kinetic and Stability Considerations

  • The amide bond in this compound exhibits typical stability under physiological conditions but can be hydrolyzed under acidic or basic conditions.
  • Hydrolysis kinetics have been studied using NMR in buffered D2O solutions, showing half-lives ranging from hours to days depending on pH, indicating moderate stability suitable for biological applications.
pD (Buffer) Half-life (min) Observed Rate Constant (k_obs, min^-1) Log(k_obs)
3.81 18,138 3.821 × 10^-5 -4.418
4.85 4,668 1.485 × 10^-4 -3.828
6.68 3,748 1.849 × 10^-4 -3.733

Table 1: Hydrolysis kinetics of this compound hydrochloride in acidic to neutral buffers at 23 °C.

Comparative Analysis of Preparation Routes

Method Advantages Disadvantages References
Peptide Coupling (Amide bond formation) High selectivity, mild conditions, stereocontrol possible Requires protected intermediates, multiple steps
N-Alkylation of Amides Direct introduction of substituent, fewer steps possible Risk of over-alkylation, requires strong bases
Protection/Deprotection Enables selective reactions Additional synthetic steps

Summary of Research Findings

  • The compound can be efficiently synthesized via standard peptide coupling techniques using protected amino acid derivatives and substituted amines.
  • Alkylation methods provide alternative routes but require careful control to avoid side reactions.
  • Stability studies confirm the compound’s moderate hydrolytic stability, important for its potential pharmacological applications.
  • Spectroscopic and chromatographic methods are essential for confirming the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Mechanism of Action

The mechanism of action for 2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Backbone Variations

The target compound’s pentanamide backbone distinguishes it from shorter-chain analogs:

Compound Name Backbone Molecular Formula Key Substituents Reference
2-Amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide Pentanamide C₁₃H₁₈FN₂O 2-amino, N-(2-fluorobenzyl), N-methyl
(S)-2-Amino-N-(2-fluorobenzyl)-N-methylpropanamide Propanamide C₁₁H₁₅FN₂O 2-amino, N-(2-fluorobenzyl), N-methyl
2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide Acetamide C₁₅H₁₄ClFN₂O N-(4-chlorobenzyl), N-(2-fluorophenyl)

Key Insight : Longer backbones (e.g., pentanamide) may enhance lipophilicity and membrane permeability compared to propanamide or acetamide derivatives .

Substituent Modifications

Fluorophenyl vs. Other Aromatic Groups:
  • N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide (C₁₆H₁₆FNO₃): Incorporates a 4-hydroxyphenoxy group, increasing polarity and hydrogen-bonding capacity compared to the target compound’s fluorobenzyl group .
  • 2-Amino-2-methyl-N-(1-phenylethyl)pentanamide (C₁₄H₂₂N₂O): Features a phenylethyl group instead of fluorobenzyl, reducing electronegativity but enhancing hydrophobic interactions .
Methyl Group Positioning:
  • IV-32b [(2S)-2-Amino-N-[(2-fluorophenyl)methyl]-4-methylpentanamide]: A positional isomer with a 4-methyl group on the pentanamide chain, altering steric effects and conformational flexibility .

Crystallographic and Hydrogen-Bonding Properties

  • Crystal Packing : Fluorophenyl-containing analogs (e.g., and ) exhibit intramolecular N–H···F and N–H···O hydrogen bonds, stabilizing semi-chair conformations in benzothiophene derivatives .
  • Conformational Analysis: The target compound’s N-methyl group may reduce hydrogen-bond donor capacity compared to non-methylated analogs, impacting crystal lattice formation .

Antifungal Activity

  • 2-Aminonicotinamide Derivatives (e.g., Compounds 11g/h): Fluorophenyl-substituted analogs demonstrate MIC₈₀ values as low as 0.0313 μg/mL against Candida albicans, attributed to cell wall disruption .

Enzyme Inhibition

  • HDAC Inhibitors : Compound IV-32b (a pentanamide analog) acts as a histone deacetylase inhibitor, highlighting the role of fluorophenyl groups in isoform selectivity .

Biological Activity

2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorophenyl group, which enhances its lipophilicity and stability, potentially improving its interaction with biological targets. The presence of the amino group allows for hydrogen bonding with biological macromolecules, while the fluorophenyl moiety may engage in hydrophobic interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as a new antimicrobial agent. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. Mechanisms include:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : It can halt the progression of the cell cycle, preventing cancer cells from dividing.

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding the therapeutic potential of this compound. Similar compounds have shown varying bioavailability and half-lives. For instance, a related compound exhibited a maximum concentration (Cmax) of 217 ng/mL and a bioavailability of 9.8% .

Comparative Analysis

To illustrate the unique properties of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
2-amino-N-[(3-chlorophenyl)methyl]-N-methylpentanamideChlorine instead of fluorineModerate antimicrobial activity
2-amino-N-[(3-bromophenyl)methyl]-N-methylpentanamideBromine instead of fluorineLower anticancer efficacy
2-amino-N-[(3-iodophenyl)methyl]-N-methylpentanamideIodine instead of fluorineReduced stability and activity

The presence of fluorine significantly enhances the biological activity compared to its chloro, bromo, and iodo analogs.

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding to specific enzymes or receptors.
  • Modulating their activity through interactions facilitated by its functional groups.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Efficacy : In a study investigating various derivatives, this compound showed promising results against resistant bacterial strains, indicating its potential as an alternative antibiotic treatment .
  • Cancer Cell Line Studies : In vitro assays demonstrated that this compound inhibited the growth of multiple cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .
  • Pharmacokinetics : A pharmacokinetic profile was established for similar compounds, highlighting absorption rates and metabolic pathways that could inform dosing strategies for clinical use .

Q & A

Q. What statistical methods are critical for validating experimental reproducibility?

  • Methodological Answer : Use ANOVA for inter-group comparisons (p<0.05) and Grubbs’ test to exclude outliers. Report 95% confidence intervals for IC50_{50}/EC50_{50} values. For omics data, apply false discovery rate (FDR) correction to minimize Type I errors .

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